molecular formula C19H21N3O2 B3000751 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea CAS No. 898414-84-1

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea

Numéro de catalogue: B3000751
Numéro CAS: 898414-84-1
Poids moléculaire: 323.396
Clé InChI: VZWGYVZBTPJWRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea” is a urea derivative featuring a 3,4-dihydro-2H-pyrrol-5-yl moiety and two aromatic substituents: a 4-methoxyphenyl group and a 4-methylphenyl group. The urea core (-NH-C(=O)-NH-) serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems. The 4-methoxy substitution on the phenyl ring introduces electron-donating properties, while the 4-methyl group contributes steric bulk and lipophilicity. The dihydro-pyrrole ring may enhance conformational flexibility or participate in secondary interactions.

Propriétés

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-5-7-15(8-6-14)21-19(23)22(18-4-3-13-20-18)16-9-11-17(24-2)12-10-16/h5-12H,3-4,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWGYVZBTPJWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Aromatic Rings: The aromatic rings can be introduced via nucleophilic substitution reactions.

    Formation of the Urea Group: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea depends on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.

    Pathway Modulation: Affecting intracellular pathways to alter cellular functions.

Comparaison Avec Des Composés Similaires

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) with substitutions on aromatic rings (A and B) exhibit notable structure-activity relationships (SAR):

  • Electronegative substituents (e.g., halogens) at the para position of rings A/B correlate with higher potency. For example:
    • Compound 2j (4-bromo on ring A, 4-fluoro on ring B): IC50 = 4.703 μM .
    • Compound 2h (4-chloro on ring A, 4-methoxy on ring B): IC50 = 13.82 μM .
  • Methoxy groups at the para position reduce potency (e.g., 2p with 4-methoxy on both rings: IC50 = 70.79 μM) .

Implication for Target Compound : The 4-methoxy and 4-methyl groups in the target compound may result in lower potency compared to halogenated analogues, as seen in chalcones. However, the urea core could alter binding interactions compared to the chalcone ketone moiety.

Piperazine/Urea-Based Compounds

  • 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[(4-methylphenyl)methyl]piperazine (): Shares 4-methoxyphenyl and 4-methylphenyl substituents but lacks the urea group. Synthesized with 99% purity, suggesting feasibility of incorporating these substituents .

Conformational and Crystallographic Considerations

  • Chalcone Dihedral Angles (): Substituted chalcones exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing planarity and binding .
  • Target Compound : The dihydro-pyrrole ring may introduce torsional constraints, reducing planarity compared to chalcones. This could affect interactions with flat binding pockets.

Activity Trends and Hypotheses

Compound Class Core Structure Key Substituents IC50 (μM) Notes
Chalcone (Cardamonin) α,β-unsaturated ketone 2-hydroxy, 4-hydroxy (ring A) 4.35 Highest activity in chalcones
Chalcone (2j) α,β-unsaturated ketone 4-bromo (A), 4-fluoro (B) 4.70 Low IC50 due to halogens
Piperazine Derivative Piperazine 4-methoxy (A), 4-methyl (B) N/A 99% purity
Target Compound Urea 4-methoxy (A), 4-methyl (B), pyrrolidine N/A Hypothesized lower potency vs. halogens

Hypotheses :

The target compound’s methoxy and methyl groups may reduce potency compared to halogenated chalcones but improve metabolic stability.

The urea core could enhance selectivity for urea-sensitive targets (e.g., kinases, proteases).

Activité Biologique

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea
  • Molecular Formula: C20H23N3O2
  • Molecular Weight: 337.42 g/mol
  • CAS Number: 905778-39-4

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions using appropriate precursors.
  • Attachment of Aromatic Rings: Nucleophilic substitution reactions are commonly used to introduce methoxy and methyl groups onto the aromatic rings.
  • Formation of the Urea Linkage: This is accomplished by reacting an amine with an isocyanate or carbamoyl chloride under controlled conditions.

The biological activity of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea is believed to involve:

  • Enzyme Inhibition: The compound may bind to the active sites of specific enzymes, preventing their activity.
  • Receptor Interaction: It could modulate signaling pathways by interacting with cell surface receptors.
  • Pathway Modulation: The compound may affect intracellular pathways, influencing various cellular processes .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • A series of derivatives related to this compound demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) with IC50 values indicating effective inhibition .
CompoundCell LineIC50 (μM)
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)ureaA5492.39 ± 0.10
SorafenibA5492.12 ± 0.18
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)ureaHCT1163.90 ± 0.33
SorafenibHCT1162.25 ± 0.71

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition Studies

In addition to its anticancer potential, this compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

  • Studies have indicated that it may act as a potent inhibitor of BRAF kinase, a target in several cancers, enhancing its therapeutic profile against malignancies characterized by BRAF mutations .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.